molecular formula C18H14N2O6S2 B12026702 2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

2-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12026702
M. Wt: 418.4 g/mol
InChI Key: DBOXGNDYMJFDSO-OQLLNIDSSA-N
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Description

2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound that features a thiazolidinone ring, a nitrophenyl group, and a furan ring

Properties

Molecular Formula

C18H14N2O6S2

Molecular Weight

418.4 g/mol

IUPAC Name

2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C18H14N2O6S2/c1-2-13(17(22)23)19-16(21)15(28-18(19)27)9-12-6-7-14(26-12)10-4-3-5-11(8-10)20(24)25/h3-9,13H,2H2,1H3,(H,22,23)/b15-9+

InChI Key

DBOXGNDYMJFDSO-OQLLNIDSSA-N

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/SC1=S

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-furylmethyl ketone to form an intermediate, which is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the addition of butanoic acid to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The furan and thiazolidinone rings can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone and furan derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

Industry

In industrial applications, this compound could be used in the development of new polymers or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenyl and thiazolidinone groups may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((5E)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar structure with a different position of the nitro group.

    2-((5E)-5-{[5-(3-aminophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar structure with an amino group instead of a nitro group.

Uniqueness

The unique combination of the nitrophenyl, furan, and thiazolidinone groups in 2-((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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